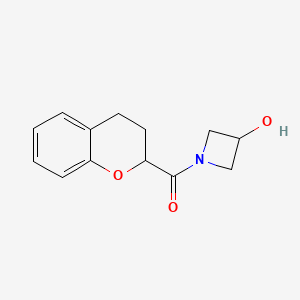![molecular formula C14H13BrN4O B6432166 N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309572-16-3](/img/structure/B6432166.png)
N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . Pyrazinamide is a derivative of pyrazine and is an important heterocyclic compound used in several drugs .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines and pyrazines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, the compound “N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride” has a molecular weight of 223.1 and is a solid at room temperature .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXQYQSONMTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432123.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432136.png)
![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432141.png)
![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)
![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432157.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6432158.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)